molecular formula C8H11BrN2 B2572797 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine CAS No. 1211580-31-2

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine

Cat. No.: B2572797
CAS No.: 1211580-31-2
M. Wt: 215.094
InChI Key: BTCQDDUFDOHGSN-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring, along with an ethanamine group attached to the 2nd position

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromo-5-methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the ethanamine group to an ethyl group using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex pyridine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical product derived from this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQDDUFDOHGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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